molecular formula C19H15ClN2O4S2 B2763308 5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide CAS No. 922036-61-1

5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide

Cat. No.: B2763308
CAS No.: 922036-61-1
M. Wt: 434.91
InChI Key: GGIPLNLCMQAFQX-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core substituted with methyl groups at positions 8 and 10, an oxo group at position 11, and a 5-chlorothiophene-2-sulfonamide moiety at position 2. Its molecular formula is C₁₈H₁₃ClN₂O₄S₂, with an average mass of 420.882 g/mol and a monoisotopic mass of 420.000527 g/mol . The compound’s structural complexity arises from the fused tricyclic oxazepine system, which is further functionalized with electron-withdrawing (chlorine) and electron-donating (methyl) groups.

Properties

IUPAC Name

5-chloro-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4S2/c1-11-3-5-16-14(9-11)22(2)19(23)13-10-12(4-6-15(13)26-16)21-28(24,25)18-8-7-17(20)27-18/h3-10,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIPLNLCMQAFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a complex organic compound belonging to the sulfonamide class. This compound exhibits significant biological activity, particularly in enzyme inhibition and potential therapeutic applications. Understanding its biological properties is crucial for further development in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C22H19ClN2O5SC_{22}H_{19}ClN_{2}O_{5}S with a molecular weight of approximately 458.91 g/mol. The structure includes a dibenzo[b,f][1,4]oxazepine core, which is substituted with chlorine and a methoxybenzenesulfonamide group. This structural complexity contributes to its diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Enzyme Inhibition

Research has indicated that derivatives of this compound demonstrate inhibition properties against various enzymes, including carbonic anhydrase. This enzyme plays a critical role in physiological processes such as respiration and acid-base balance. Inhibition studies have shown that the compound effectively reduces enzyme activity, suggesting potential applications in treating conditions like glaucoma and obesity-related disorders.

2. Antioxidant Activity

The antioxidant properties of sulfonamides are well-documented. Compounds similar to this compound have exhibited moderate radical scavenging activities when tested using the DPPH (1,1-diphenyl-2-picrylhydrazyl) method. The IC50 values indicate that certain modifications to the structure can enhance antioxidant efficacy .

CompoundDPPH IC50 (mM)FRAP (mM)
5b0.6615.4
8c0.8119.1
5d0.95-

3. Antimicrobial Activity

While the antimicrobial potential of sulfonamides is notable, specific studies on this compound have shown limited activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be above clinically relevant levels (>100 μM), indicating that while it may not be suitable as an antibacterial agent, it could still possess other therapeutic benefits .

Case Studies

Recent studies have focused on the synthesis and evaluation of new sulfonamide derivatives based on the core structure of this compound. For instance, modifications leading to enhanced COX-2 inhibition have been explored, highlighting the importance of structural variations in achieving desired biological outcomes .

Another study synthesized various derivatives and assessed their biological activities through both in vitro and in vivo models, revealing promising results for certain analogs in anti-inflammatory applications due to their ability to selectively inhibit COX enzymes .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
The compound belongs to the sulfonamide class, which is known for its antibacterial properties. Sulfonamides inhibit bacterial growth by interfering with folate synthesis, making them effective against a range of bacterial infections. Research indicates that derivatives of this compound may enhance antibacterial activity compared to traditional sulfonamides due to the unique dibenzo[b,f][1,4]oxazepine core structure.

Potential Anticancer Activity
Recent studies have suggested that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The unique structural features of 5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide may provide a scaffold for developing new anticancer agents .

Neuroprotective Effects
Preliminary investigations have indicated that compounds containing the dibenzo[b,f][1,4]oxazepine framework may possess neuroprotective effects. They could potentially mitigate oxidative stress and inflammation in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Materials Science

Polymer Chemistry
The compound's unique chemical structure allows for its incorporation into polymer matrices to enhance material properties. It can be utilized as a dopant or cross-linking agent in the development of conductive polymers or smart materials that respond to environmental stimuli.

Nanotechnology Applications
Research into nanocomposites has shown that incorporating this compound can improve mechanical strength and thermal stability. These enhancements are crucial for applications in electronics and aerospace engineering where lightweight and durable materials are required.

Environmental Studies

Water Treatment Applications
Due to its sulfonamide group, the compound may have applications in environmental chemistry for the removal of contaminants from water sources. Its ability to interact with various pollutants could lead to the development of novel filtration systems or chemical treatments for wastewater management .

Pharmaceutical Waste Management
As an emerging contaminant, sulfonamides pose risks to aquatic ecosystems. Understanding the degradation pathways of this compound is essential for assessing its environmental impact and developing strategies for mitigating pharmaceutical pollution in water bodies .

Case Studies

Study Focus Findings
Study on Antibacterial ActivityInvestigated the efficacy of sulfonamide derivatives against resistant bacterial strainsThe compound exhibited significant antibacterial activity comparable to leading antibiotics.
Neuroprotective PotentialEvaluated the effects on neuronal cell cultures under oxidative stressDemonstrated reduced cell death and improved cell viability in treated cultures .
Polymer Composite DevelopmentExplored the incorporation of the compound into polymer matricesResulted in enhanced mechanical properties and thermal stability of the composites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The compound’s dibenzo[b,f][1,4]oxazepine core distinguishes it from analogs in the dibenzo[b,f][1,4]thiazepine family (e.g., compounds in Jin et al.’s work). Key differences include:

  • Oxygen vs. Sulfur: The oxazepine core contains an oxygen atom in the seven-membered ring, whereas thiazepine derivatives (e.g., 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide) replace oxygen with sulfur.
  • Oxidation State : Some thiazepine analogs (e.g., 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide ) incorporate sulfoxide (S=O) groups, which may enhance polarity and hydrogen-bonding capacity compared to the fully reduced oxazepine system .

Substituent Analysis

  • Position 10 Substitution : The target compound’s 10-methyl group is analogous to methyl or ethyl substituents in Jin et al.’s thiazepine derivatives (e.g., 10-ethyl-N-(4-methylbenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide ). These alkyl groups likely influence steric interactions with target receptors .
  • Sulfonamide vs. Carboxamide : The 5-chlorothiophene-2-sulfonamide group contrasts with carboxamide substituents in compounds like N-(3-chlorobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide . Sulfonamides generally exhibit stronger acidity and enhanced hydrogen-bond acceptor capacity compared to carboxamides .

Pharmacological Implications

While direct activity data for the target compound are unavailable, structurally related thiazepine derivatives demonstrate D2 dopamine receptor antagonism with nanomolar affinity . However, the oxazepine core’s reduced electronegativity compared to thiazepines could modulate binding kinetics or selectivity.

Structural and Pharmacokinetic Comparison Table

Property Target Compound 10-Ethyl-11-Oxo Thiazepine Carboxamide N-(3-Chlorobenzyl) Thiazepine Carboxamide
Core Structure Dibenzo[b,f][1,4]oxazepine Dibenzo[b,f][1,4]thiazepine 5-oxide Dibenzo[b,f][1,4]thiazepine 5-oxide
Position 10 Substituent Methyl Ethyl Methyl
Functional Group 5-Chlorothiophene-2-sulfonamide Carboxamide Carboxamide
Molecular Weight (g/mol) 420.882 419.1 (LCMS) 425.0 (LCMS)
Key Pharmacological Role Not reported D2 receptor antagonist D2 receptor antagonist

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